molecular formula C12H14N2O2S B12560085 1-Naphthalenesulfonamide, 5-amino-N,N-dimethyl- CAS No. 147752-43-0

1-Naphthalenesulfonamide, 5-amino-N,N-dimethyl-

Cat. No.: B12560085
CAS No.: 147752-43-0
M. Wt: 250.32 g/mol
InChI Key: SFCKJSUFEKYJJP-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 5-amino-N,N-dimethyl- is an organic compound with the molecular formula C12H14N2O2S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonamide, 5-amino-N,N-dimethyl- typically involves the reaction of 1-naphthalenesulfonyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonamide, 5-amino-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Naphthalenesulfonamide, 5-amino-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Acts as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, 5-amino-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-naphthalenesulfonamide: Similar structure but lacks the dimethylamino group.

    5-(Dimethylamino)-1-naphthalenesulfonamide: Contains a dimethylamino group but differs in other substituents.

Uniqueness

1-Naphthalenesulfonamide, 5-amino-N,N-dimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from similar compounds.

Properties

CAS No.

147752-43-0

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

5-amino-N,N-dimethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C12H14N2O2S/c1-14(2)17(15,16)12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,13H2,1-2H3

InChI Key

SFCKJSUFEKYJJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

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